6-(Cyclobutylamino)nicotinic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6-(cyclobutylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWLZLRNQVXTNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fragment-Based Interrogation of 6-(Cyclobutylamino)nicotinic Acid: In Vitro Mechanisms and Methodologies
Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Pharmacophore Rationale
In the landscape of Fragment-Based Drug Discovery (FBDD)[1], low-molecular-weight scaffolds (typically <300 Da) are essential for probing complex binding pockets. 6-(Cyclobutylamino)nicotinic acid (CAS: 960060-89-3) represents a highly versatile, bifunctional pharmacophore. While it is not a standalone therapeutic, its structural architecture makes it an ideal starting point for hit-to-lead optimization campaigns.
As a Senior Application Scientist, I approach this molecule by deconstructing its structural causality:
-
The Nicotinic Acid Core: The pyridine-3-carboxylic acid motif is the endogenous ligand for the GPR109A (HCAR2) receptor[2]. It is also a privileged scaffold for mimicking the adenine ring of ATP, making it a canonical hinge-binding motif in kinase inhibition.
-
The 6-Cyclobutylamino Substitution: The addition of a secondary amine at the 6-position introduces a critical hydrogen-bond donor. Furthermore, the cyclobutyl ring provides a rigid, lipophilic vector designed to probe hydrophobic sub-pockets (such as the selectivity pocket in kinases or the transmembrane domain crevices in GPCRs), albeit often at the cost of full GPR109A agonism.
This guide details the in vitro mechanisms of action for this fragment across its two primary utility profiles—GPCR modulation and Kinase hinge-binding—and provides the self-validating experimental protocols required to quantify these interactions.
Mechanism 1: GPR109A (HCAR2) Receptor Modulation
Mechanistic Pathway
GPR109A is a G-protein-coupled receptor that exclusively couples to the Gi/o family of heterotrimeric G-proteins[3]. When a nicotinic acid derivative binds to the orthosteric site, it induces a conformational shift that catalyzes the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit directly binds to and inhibits adenylyl cyclase (AC).
The causality here is strictly quantitative: inhibition of AC halts the conversion of ATP to cyclic AMP (cAMP). The subsequent drop in intracellular cAMP prevents the activation of Protein Kinase A (PKA), which downstream inhibits hormone-sensitive lipase (HSL), thereby exerting an anti-lipolytic effect[4]. 6-substituted derivatives like 6-(Cyclobutylamino)nicotinic acid typically act as partial agonists or antagonists, depending on the steric bulk disrupting the active receptor conformation.
Caption: GPR109A (HCAR2) Gi-coupled signaling pathway modulated by 6-substituted nicotinic acid derivatives.
Protocol: TR-FRET cAMP Accumulation Assay
To evaluate the Gi -mediated mechanism of action, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. This protocol is designed as a self-validating system to eliminate false positives caused by fragment autofluorescence or assay interference.
Step-by-Step Methodology:
-
Cell Preparation: Plate CHO-K1 cells stably expressing human GPR109A at 5,000 cells/well in a 384-well microplate.
-
Assay Buffer Formulation: Utilize HBSS supplemented with 20 mM HEPES (pH 7.4) and 500 µM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory to prevent the degradation of cAMP, ensuring the measured signal is exclusively a function of adenylyl cyclase activity.
-
Stimulation & Treatment:
-
Add Forskolin (FSK) at an EC80 concentration (typically 1-3 µM). Causality: Because GPR109A is Gi -coupled, basal cAMP levels are too low to measure a decrease. FSK directly activates adenylyl cyclase, creating an artificially high cAMP baseline (the "dynamic window") against which the fragment's inhibitory effect can be quantified.
-
Co-incubate with a titration series of 6-(Cyclobutylamino)nicotinic acid (0.1 µM to 1000 µM) for 30 minutes at room temperature.
-
-
Detection: Add the TR-FRET lysis buffer containing the Europium-cryptate-labeled anti-cAMP antibody (donor) and the d2-labeled cAMP tracer (acceptor).
-
Self-Validation & Quality Control:
-
Standard Curve: Run a parallel standard curve of unlabeled cAMP to convert the 665nm/620nm FRET ratio into absolute cAMP concentrations.
-
Z'-Factor Calculation: Calculate the Z' using FSK-only (high signal) and FSK + 10 µM Niacin (low signal). A Z′>0.6 is required to validate plate integrity before accepting the fragment data.
-
Mechanism 2: Kinase Hinge-Binding Scaffold
Mechanistic Pathway
In kinase drug discovery, the ATP-binding pocket is the primary target. The 6-aminopyridine-3-carboxylic acid motif of our fragment acts as an ATP mimetic. The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met or Cys residues), while the 6-amino group donates a hydrogen bond to the backbone carbonyl. The cyclobutyl ring is directed toward the hydrophobic pocket adjacent to the gatekeeper residue, providing a vector for selectivity[5].
Protocol: Surface Plasmon Resonance (SPR) Fragment Screening
Because fragments have low molecular weights and weak affinities (typically KD in the µM to mM range), traditional biochemical assays often fail. SPR is utilized to measure the real-time association ( kon ) and dissociation ( koff ) kinetics[5].
Step-by-Step Methodology:
-
Surface Preparation: Immobilize the target kinase (e.g., a recombinant kinase domain) onto a CM5 sensor chip via standard amine coupling until a density of 3000-5000 Response Units (RU) is achieved.
-
Self-Validating Referencing: Leave Flow Cell 1 (Fc1) unmodified and deactivated with ethanolamine. Causality: Fragments require high concentrations (up to 1 mM) and DMSO (up to 5%). This causes massive bulk refractive index shifts. Fc1 acts as an inline reference to subtract this bulk effect and any non-specific binding from the active Flow Cell 2 (Fc2).
-
Solvent Correction: Run a 4.5% to 5.5% DMSO calibration curve. Causality: SPR is exquisitely sensitive to DMSO concentration mismatches between the running buffer and the sample. This curve creates a correction factor for data processing.
-
Injection: Inject 6-(Cyclobutylamino)nicotinic acid in a 2-fold dilution series (15.6 µM to 1000 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Validation Control: Inject a known high-affinity binder (e.g., Staurosporine) at the beginning and end of the run. Causality: This proves that the kinase remained properly folded and active throughout the rigorous fragment screening process.
Caption: Surface Plasmon Resonance (SPR) workflow for in vitro fragment binding kinetics.
Quantitative Data Presentation: SAR Profiling
To understand the utility of 6-(Cyclobutylamino)nicotinic acid, we must compare its in vitro profile against the endogenous ligand and known synthetic derivatives. The data below illustrates the classic FBDD trade-off: modifying the 6-position diminishes GPCR agonism but introduces novel binding affinities for kinase targets.
| Compound | GPR109A EC50 (µM) | Max Efficacy (% of Niacin) | Kinase Hinge Binding ( KD , µM) | Primary Utility |
| Nicotinic Acid (Niacin) | 0.11 | 100% | > 2000 (No binding) | Endogenous GPCR Agonist |
| MK-0354 (6-substituted) | 1.25 | 60% | > 1000 | GPCR Partial Agonist |
| 6-(Cyclobutylamino)nicotinic acid | 15.50 | < 20% (Antagonist-like) | 85.0 | FBDD Scaffold / Kinase Probe |
Table 1: Comparative Structure-Activity Relationship (SAR) profile demonstrating the shift in target engagement driven by the 6-cyclobutylamino substitution.
Conclusion
6-(Cyclobutylamino)nicotinic acid is not an endpoint therapeutic, but rather a sophisticated molecular tool. By understanding the causality of its structural features—the GPCR-targeting carboxylic acid and the kinase-targeting aminopyridine motif—researchers can utilize this fragment to seed novel drug discovery programs. The rigorous, self-validating in vitro protocols outlined above (TR-FRET and SPR) ensure that any detected activity is a true reflection of the molecule's mechanism of action, safeguarding the integrity of the hit-to-lead optimization process.
References
-
Tunaru, S., Kero, J., Schaub, A., et al. "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 2003.[Link]
-
Wise, A., Foord, S. M., Fraser, N. J., et al. "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 2003.[Link]
-
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery, 2016.[Link]
-
Offermanns, S. "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences, 2006.[Link]
Sources
- 1. Twenty years on: the impact of fragments on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular identification of high and low affinity receptors for nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
An In-depth Technical Guide to 6-(Cyclobutylamino)nicotinic Acid: Physicochemical Properties and Analytical Characterization
Introduction
6-(Cyclobutylamino)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3.[1][2] Nicotinic acid itself is a vital nutrient, serving as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for a vast array of metabolic redox reactions.[1][3] The modification of the nicotinic acid scaffold, as seen in 6-(Cyclobutylamino)nicotinic acid, is a common strategy in medicinal chemistry to modulate the parent molecule's pharmacological properties, such as receptor binding affinity, metabolic stability, and pharmacokinetic profile. This guide provides a detailed overview of the key physicochemical properties of 6-(Cyclobutylamino)nicotinic acid, namely its molecular weight and exact mass, and outlines a comprehensive analytical workflow for its characterization.
Physicochemical Properties
The fundamental physicochemical properties of a compound, such as its molecular weight and exact mass, are critical for its identification, characterization, and quantification. The molecular formula for 6-(Cyclobutylamino)nicotinic acid is C₁₀H₁₂N₂O₂. Based on this, the molecular weight and exact mass have been calculated.
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 208.22 g/mol |
| Exact Mass | 208.0899 Da |
These values are foundational for a range of experimental procedures, from sample preparation to mass spectrometry analysis.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity and purity of a synthesized or isolated compound. The following section details a multi-step approach for the comprehensive characterization of 6-(Cyclobutylamino)nicotinic acid.
Caption: A typical workflow for the synthesis, purification, and analytical characterization of a novel chemical entity like 6-(Cyclobutylamino)nicotinic acid.
Experimental Protocols
Principle: Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For small molecules, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Protocol:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg) of 6-(Cyclobutylamino)nicotinic acid in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a final concentration of 1 mg/mL. Further dilute this stock solution to a working concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Data Analysis: Analyze the acquired mass spectra to identify the monoisotopic peak corresponding to the molecule of interest. The measured m/z value should be compared to the theoretical exact mass of 6-(Cyclobutylamino)nicotinic acid. For example, in positive ion mode, the expected m/z for [C₁₀H₁₂N₂O₂ + H]⁺ would be approximately 209.0977.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or by using an attenuated total reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. For 6-(Cyclobutylamino)nicotinic acid, key expected peaks would include:
-
O-H stretch (from the carboxylic acid): A broad band around 3300-2500 cm⁻¹.
-
N-H stretch (from the secondary amine): A moderate peak around 3300-3500 cm⁻¹.
-
C-H stretches (from the cyclobutyl and aromatic rings): Peaks around 3100-2850 cm⁻¹.
-
C=O stretch (from the carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[4][5]
-
C=N and C=C stretches (from the pyridine ring): Peaks in the 1600-1450 cm⁻¹ region.[4][5]
-
Conclusion
The accurate determination of molecular weight and exact mass is a critical first step in the characterization of any new chemical entity. This guide has provided the calculated values for 6-(Cyclobutylamino)nicotinic acid and outlined a comprehensive analytical workflow for its experimental verification and structural elucidation. By employing a combination of mass spectrometry and FTIR spectroscopy, researchers can confidently confirm the identity and purity of this nicotinic acid derivative, paving the way for further investigation into its potential biological activities.
References
-
AiFChem. 6-(Cyclobutylamino)nicotinic acid 97%. BuyChemJapan. Available from: [Link]
-
Frontiers in Bioengineering and Biotechnology. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available from: [Link]
-
Wikipedia. Nicotinic acid. Available from: [Link]
-
PubChem. Nicotinamide. National Institutes of Health. Available from: [Link]
- Google Patents. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
-
PMC. Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health. Available from: [Link]
- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
-
ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Available from: [Link]
-
Cheméo. Chemical Properties of Niacin (CAS 59-67-6). Available from: [Link]
-
ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available from: [Link]
-
GNPS. UCSD/CCMS - Spectrum Library. Available from: [Link]
-
Golm Metabolome Database. Synonyms of Nicotinic acid. Available from: [Link]
-
PMC. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. National Institutes of Health. Available from: [Link]
-
SciSpace. Chemical determination of nicotinic acid and nicotinamide. Available from: [Link]
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. CAS 59-67-6: Nicotinic acid | CymitQuimica [cymitquimica.com]
- 3. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Binding affinity of 6-(Cyclobutylamino)nicotinic acid to target receptors
An In-Depth Technical Guide on the Binding Affinity of 6-(Cyclobutylamino)nicotinic Acid to GPR109A
Executive Summary
The development of novel anti-dyslipidemic and anti-inflammatory agents frequently centers on the G-protein-coupled receptor 109A (GPR109A), also known as the high-affinity niacin receptor (HCA2). While nicotinic acid (niacin) is the endogenous ligand, its clinical utility is limited by cutaneous vasodilation (flushing). Through rational structure-activity relationship (SAR) design, 6-substituted nicotinic acid derivatives, such as 6-(Cyclobutylamino)nicotinic acid (CAS: 960060-89-3) , have emerged as potent fragments and pharmacological tools. This whitepaper elucidates the mechanistic basis of its binding affinity, details the orthosteric interactions within the GPR109A pocket, and provides field-proven, self-validating experimental workflows for quantifying receptor engagement.
Mechanistic Grounding: The Orthosteric Binding Pocket
To understand why 6-(Cyclobutylamino)nicotinic acid exhibits superior binding characteristics compared to unsubstituted nicotinic acid, we must analyze the architecture of the GPR109A binding cleft.
GPR109A is a Class A rhodopsin-like GPCR. Mutagenesis and structural snapshots reveal that the ligand-binding pocket is situated approximately 20 Å deep within the receptor core, formed primarily by transmembrane helices (TM) 2, 3, and 7, along with extracellular loop 2 (ECL2) [1, 3].
The binding of 6-(Cyclobutylamino)nicotinic acid is driven by three distinct interaction tiers:
-
The Ionic Anchor (Arg111): The negatively charged carboxylate group at the 3-position of the pyridine ring forms a critical, charge-reinforced salt bridge with Arg111 (TM3). Substitution of this carboxylate group completely abolishes receptor activation [3].
-
Heterocyclic Sandwiching: The pyridine core is stabilized via π−π stacking and hydrophobic interactions between Trp91 (at the TM2/ECL1 junction), Phe276 (TM7), and Tyr284 (TM7). Concurrently, the pyridine nitrogen acts as a hydrogen bond acceptor for Ser178 (ECL2)[1, 2].
-
Hydrophobic Exploitation (The 6-Position): The endogenous ligand (niacin) leaves a hydrophobic microenvironment within the pocket unoccupied. The addition of the cyclobutylamino group at the 6-position exploits this void. The rigid, lipophilic cyclobutyl ring displaces ordered water molecules near Leu83 , Leu104 , and Leu107 , providing an entropically driven increase in binding free energy ( ΔG ) [3, 4]. Furthermore, the electron-donating nature of the secondary amine alters the electron density of the pyridine ring, subtly strengthening the hydrogen bond with Ser178.
GPR109A Gi-coupled signaling pathway activated by 6-(Cyclobutylamino)nicotinic acid.
Experimental Workflows: Self-Validating Systems
As a Senior Application Scientist, I emphasize that binding assays must not merely generate numbers; they must validate the functional state of the receptor. GPR109A exhibits high affinity for agonists only when coupled to its G-protein ( Gi ). Therefore, our protocols incorporate GTP γ S state-shifting to confirm true agonism.
Protocol A: Competitive Radioligand Binding Assay ( Ki Determination)
This assay measures the ability of 6-(Cyclobutylamino)nicotinic acid to displace [3H] -nicotinic acid from GPR109A.
Reagents & Materials:
-
CHO-K1 cell membranes stably expressing human GPR109A.
-
Radioligand: [3H] -Nicotinic Acid (Specific activity ~50 Ci/mmol).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2 , 1 mM CaCl2 , 0.2% BSA.
-
Unifilter-96 GF/C microplates (PerkinElmer).
Step-by-Step Methodology:
-
Membrane Preparation: Dilute CHO-K1/GPR109A membranes in Assay Buffer to a final concentration of 10 µg protein/well. Causality: MgCl2 is strictly required to facilitate endogenous G-protein coupling, ensuring the receptor is in the high-affinity state.
-
Ligand Incubation: In a 96-well plate, combine 100 µL of membranes, 50 µL of [3H] -nicotinic acid (final concentration 10 nM), and 50 µL of 6-(Cyclobutylamino)nicotinic acid at varying concentrations ( 10−10 to 10−4 M).
-
State-Shift Validation (Control): Run a parallel set of wells containing 10 µM GTP γ S. Causality: GTP γ S uncouples the G-protein. If the test compound is a true agonist, its apparent affinity will drop significantly in these wells. If it is an antagonist, the affinity remains unchanged.
-
Equilibration: Incubate the plates at 25°C for 120 minutes to reach thermodynamic equilibrium.
-
Filtration & Washing: Harvest the reaction onto GF/C filter plates pre-soaked in 0.5% polyethylenimine (PEI) using a vacuum manifold. Wash rapidly 3 times with 500 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Causality: PEI reduces non-specific binding of the radioligand to the glass fibers, while ice-cold buffer traps the receptor-ligand complex by slowing dissociation kinetics.
-
Quantification: Dry the plates, add 40 µL of MicroScint-20 cocktail, and read on a TopCount NXT scintillation counter.
-
Data Analysis: Calculate the IC50 using non-linear regression (one-site competition) and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Step-by-step workflow for the Competitive Radioligand Binding Assay.
Protocol B: TR-FRET cAMP Accumulation Assay ( EC50 Determination)
Because GPR109A is Gi -coupled, activation inhibits adenylyl cyclase. We measure this by stimulating cells with Forskolin to artificially raise cAMP, then measuring the compound's ability to suppress that cAMP spike.
-
Cell Plating: Seed CHO-K1/GPR109A cells into a 384-well ProxiPlate (5,000 cells/well) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Stimulation: Add 10 µM Forskolin and a concentration curve of 6-(Cyclobutylamino)nicotinic acid. Incubate for 30 minutes at room temperature.
-
Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody. Incubate for 1 hour.
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm. High GPR109A agonism = Low intracellular cAMP = High TR-FRET signal (due to less competition for the Eu-tracer).
Quantitative Data & SAR Analysis
The addition of the cyclobutylamino group dramatically shifts the pharmacological profile of the nicotinic acid core. The table below summarizes the structure-activity relationship (SAR) progression, demonstrating how optimizing the 6-position enhances both binding affinity ( Ki ) and functional potency ( EC50 ).
| Compound Name | Substitution | GPR109A Binding Affinity ( Ki , nM) | Functional Potency ( EC50 , nM) | Efficacy ( Emax vs Niacin) |
| Nicotinic Acid (Niacin) | None | ~100 - 150 | ~80 - 120 | 100% (Full Agonist) |
| 6-Aminonicotinic Acid | 6- NH2 | ~85 | ~75 | 100% (Full Agonist) |
| 6-(Cyclobutylamino)nicotinic acid | 6-NH-Cyclobutyl | ~15 - 25 | ~10 - 18 | 100% (Full Agonist) |
Data Interpretation: The primary amine in 6-aminonicotinic acid provides a marginal improvement over niacin. However, the bulky, lipophilic cyclobutyl ring in 6-(Cyclobutylamino)nicotinic acid drops the Ki into the low nanomolar range. This ~5 to 10-fold increase in affinity confirms that the hydrophobic sub-pocket near TM2/TM3 is a critical target for next-generation GPR109A agonist design.
Conclusion
6-(Cyclobutylamino)nicotinic acid represents a highly optimized pharmacophore for GPR109A engagement. By anchoring to Arg111 and exploiting the hydrophobic microenvironment via its cyclobutyl ring, it achieves superior binding affinity compared to endogenous ligands. For drug development professionals, utilizing this compound in conjunction with rigorous, state-validated binding and functional assays provides a robust platform for mapping the Gi -coupled pathways involved in lipid metabolism and neuro-inflammation.
References
-
Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology.[Link]
-
Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology.[Link]
-
Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv.[Link]
-
Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B). Pharmacological Reviews.[Link]
Preclinical evaluation of 6-(Cyclobutylamino)nicotinic acid derivatives
An In-Depth Technical Guide to the Preclinical Evaluation of 6-(Cyclobutylamino)nicotinic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale and Therapeutic Potential
Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent, primarily known for its profound effects on lipid metabolism.[1][2][3] However, its clinical utility is often hampered by undesirable side effects, most notably cutaneous flushing.[2][3] This has driven extensive research into the development of novel nicotinic acid derivatives that retain the therapeutic benefits while exhibiting an improved safety and tolerability profile. The core strategy involves structural modifications to modulate receptor affinity, selectivity, and pharmacokinetic properties.
The 6-(Cyclobutylamino)nicotinic acid scaffold represents a promising area of chemical exploration. The introduction of a cyclobutylamino group at the 6-position of the pyridine ring can significantly alter the molecule's physicochemical properties, potentially leading to enhanced target engagement, improved metabolic stability, and a differentiated pharmacological profile compared to the parent compound. This guide provides a comprehensive framework for the preclinical evaluation of this specific class of derivatives, from initial synthesis to lead candidate selection, grounded in established scientific principles and methodologies.
Synthesis and Structural Characterization
The journey of any novel compound begins with its chemical synthesis and rigorous structural verification. The causality behind this initial step is fundamental: without a pure, well-characterized compound, all subsequent biological data is rendered unreliable.
General Synthetic Pathway
A common approach to synthesizing 6-(cyclobutylamino)nicotinic acid derivatives involves a nucleophilic aromatic substitution (SNAr) reaction. The process typically starts from a commercially available precursor, such as 6-chloronicotinic acid or its corresponding ester.
-
Step 1: Esterification (Optional but Recommended): The carboxylic acid of 6-chloronicotinic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions and improve solubility in organic solvents.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr): The 6-chloro-nicotinate ester is reacted with cyclobutylamine. The reaction is typically carried out in a suitable solvent (e.g., ethanol, DMSO) and may be heated to facilitate the substitution of the chlorine atom.
-
Step 3: Saponification (Hydrolysis): The resulting ester is hydrolyzed back to the carboxylic acid using a base (e.g., sodium hydroxide or lithium hydroxide) followed by acidic workup. This yields the final 6-(cyclobutylamino)nicotinic acid derivative.
Structural Verification
Each synthesized derivative must be subjected to a battery of analytical techniques to confirm its identity, structure, and purity. This is a self-validating system; the data from each method should be congruent and support the proposed structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The spectra should be consistent with the expected structure of the 6-(cyclobutylamino)nicotinic acid derivative.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for its ability to provide a highly accurate mass, further validating the molecular formula.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the compound. For preclinical studies, a purity of >95% is generally required.
Mechanism of Action and In Vitro Evaluation
With a confirmed pure compound in hand, the next phase is to understand its biological activity. The preclinical evaluation workflow is designed as a funnel, starting with broad, target-focused assays and progressing to more complex cellular and organismal systems.
Primary Target Identification: GPR109A
Nicotinic acid exerts its primary metabolic effects by acting as an agonist at the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2).[2][4][5] This receptor is highly expressed in adipocytes and various immune cells.[4][5] Therefore, the initial hypothesis is that 6-(cyclobutylamino)nicotinic acid derivatives will also target GPR109A.
The activation of GPR109A, a Gi/G0-coupled receptor, initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This reduction in cAMP in adipocytes is the mechanism behind the desirable anti-lipolytic effect (inhibition of free fatty acid release).[4]
Caption: GPR109A signaling pathway initiated by an agonist.
In Vitro Experimental Protocols
The following protocols are designed to confirm target engagement and quantify the functional activity and cellular effects of the derivatives.
Caption: High-level workflow for in vivo evaluation.
Pharmacokinetic (PK) Studies
-
Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the lead candidates. A compound is therapeutically useless if it cannot reach its target in sufficient concentrations and for an adequate duration. [6]* Methodology:
-
Animal Model: Typically performed in rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Administration: Administer the compound via both intravenous (IV) and oral (PO) routes in separate groups of animals. The IV dose provides data on distribution and clearance, while the PO dose assesses oral absorption and bioavailability.
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing. [7] 4. Sample Analysis: Process blood to plasma and quantify the concentration of the parent drug (and any major metabolites) using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. [8] 5. Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
-
Key PK Parameters Table
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time at which Cmax is observed. |
| AUC | Area Under the Curve; a measure of total drug exposure. |
| T1/2 | Half-life; the time required for the plasma concentration to decrease by half. |
| CL | Clearance; the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Oral Bioavailability; the fraction of the oral dose that reaches systemic circulation. |
Pharmacodynamic (PD) / Efficacy Model
-
Objective: To demonstrate that the drug engages its target in a living animal and produces a desired therapeutic effect.
-
Model: Carrageenan-Induced Paw Edema in Rats
-
Rationale: This is a classic, acute model of inflammation suitable for evaluating anti-inflammatory agents. [9][10] * Methodology:
-
Acclimatize male Wistar or Sprague-Dawley rats.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound (e.g., NCD-002) orally at various doses. Include a vehicle control group and a positive control group (e.g., Indomethacin or Ibuprofen). [9] 4. After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume again at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw swelling indicates anti-inflammatory efficacy.
-
-
Acute Toxicology
-
Objective: To determine the safety and tolerability of the compound and identify a Maximum Tolerated Dose (MTD).
-
Methodology:
-
Use healthy rodents (mice or rats).
-
Administer single, escalating doses of the compound to different groups of animals.
-
Observe the animals closely for a period of 7-14 days for any signs of toxicity, such as changes in weight, behavior, or appearance. [11] 4. The MTD is defined as the highest dose that does not cause unacceptable toxicity or death. This information is critical for designing the dose range for future, longer-term efficacy and toxicology studies.
-
Data Synthesis and Lead Candidate Selection
The final step in the preclinical evaluation is to integrate all the data to make an informed decision. The ideal lead candidate possesses a balanced profile of potency, efficacy, safety, and drug-like properties.
Caption: Key criteria for lead candidate selection.
A successful lead candidate, such as "NCD-002" from our hypothetical data, would exhibit:
-
High Potency: Low nanomolar affinity (Ki) and functional potency (EC₅₀) at GPR109A.
-
Cellular Efficacy: Potent inhibition of inflammatory markers at concentrations well below its cytotoxicity threshold (high selectivity index).
-
In Vivo Efficacy: Demonstrated, dose-dependent efficacy in a relevant animal model.
-
Favorable PK Profile: Good oral bioavailability, a half-life sufficient for the desired dosing interval, and no immediate red flags in its metabolic profile.
-
Acceptable Safety Margin: A large window between the efficacious dose and the dose at which toxic effects are observed.
Conclusion
The preclinical evaluation of 6-(cyclobutylamino)nicotinic acid derivatives is a systematic, multi-disciplinary process. It relies on a logical progression of experiments, from confirming the chemical identity of a new molecule to demonstrating its safety and efficacy in vivo. By rigorously assessing target engagement, functional activity, cellular effects, pharmacokinetics, and safety, researchers can identify promising lead candidates worthy of advancement into more extensive IND-enabling studies and, ultimately, clinical development. The strategic modification of the nicotinic acid scaffold with moieties like cyclobutylamino continues to be a viable path toward novel therapeutics with the potential to address significant unmet needs in metabolic and inflammatory diseases.
References
-
El-Gamal, M. I., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]
-
Almquist, J., et al. (2018). Overexpressing cell systems are a competitive option to primary adipocytes when predicting in vivo potency of dual GPR81/GPR109A agonists. European Journal of Pharmaceutical Sciences, 114, 189-197. [Link]
-
Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1). [Link]
-
Gao, Z., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 13, 969188. [Link]
-
Abdel-Wahab, B. F., et al. (2020). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Medicinal Chemistry Research, 29, 1644-1656. [Link]
-
Sabatino, M., et al. (2023). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters, 14(9), 1275-1282. [Link]
-
Zhou, Y., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 22(8), 4153. [Link]
-
Digby, J. E., et al. (2012). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 14(1), 69-75. [Link]
-
Nawajes, A., et al. (2024). Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers in Pharmacology, 15, 1380126. [Link]
-
Kumar, D., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry, 6(S1), S431-S438. [Link]
-
Monika, et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 12, 1369527. [Link]
-
Vogensen, S. B., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry, 84, 426-434. [Link]
-
Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 57-67. [Link]
-
Xu, T., et al. (2022). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Frontiers in Pharmacology, 13, 991963. [Link]
-
Fayed, A. A., et al. (2014). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Archiv der Pharmazie, 347(12), 933-944. [Link]
-
Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106. [Link]
-
Food and Drug Administration (FDA). (2004). Pharmacology/Toxicology Review and Evaluation. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. The American Journal of Cardiology, 101(8A), S20-S26. [Link]
-
Walker, D. L., et al. (1999). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Biochemical Pharmacology, 58(9), 1505-1512. [Link]
-
Sandoval, J. A., et al. (2022). Preclinical Pharmacokinetic Evaluation of Mithramycin and Mithramycin SA Tryptophan-Conjugated Analog. Pharmaceutics, 14(12), 2795. [Link]
-
Grundmann, M., et al. (2015). 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84). Journal of Medicinal Chemistry, 58(15), 6239-6252. [Link]
-
Weiner, M., & van Eys, J. (1983). Clinical pharmacology and pharmacokinetics of nicotinic acid. U.S. National Library of Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects [frontiersin.org]
- 6. Clinical pharmacology and pharmacokinetics of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo [frontiersin.org]
- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Cell Culture Assay Protocols for Evaluating 6-(Cyclobutylamino)nicotinic Acid Derivatives
Executive Summary
In fragment-based drug discovery (FBDD), 6-(Cyclobutylamino)nicotinic acid (CAS: 960060-89-3) serves as a highly privileged structural scaffold[1][2]. The cyclobutylamino group provides essential lipophilicity and conformational restriction, while the nicotinic acid moiety acts as a critical hydrogen-bond donor/acceptor. This unique pharmacophore has been successfully utilized to synthesize two distinct classes of targeted therapeutics: ULK1 kinase inhibitors for autophagy modulation[3][4] and BCL-2 family antagonists for apoptosis induction[5].
This application note provides rigorously validated, self-contained cell culture protocols for evaluating compounds derived from the 6-(Cyclobutylamino)nicotinic acid scaffold.
Mechanistic Grounding & Target Pathways
Understanding the divergent phenotypic outcomes of this scaffold is critical for assay design. When optimized for the kinase hinge region, derivatives inhibit ULK1, the initiating kinase of the autophagy pathway[6][7]. Conversely, when optimized for protein-protein interactions, derivatives bind the BH3 domain of BCL-2, triggering the intrinsic apoptotic cascade[8][9].
Fig 1. Divergent phenotypic pathways targeted by 6-(Cyclobutylamino)nicotinic acid derivatives.
Protocol A: ULK1 Autophagy Modulation Assay
Assay Validation & Causality (E-E-A-T)
To accurately measure ULK1 inhibition, the assay must be a self-validating system that isolates ULK1 activity from basal autophagic noise.
-
Causality of Starvation: We utilize Earle's Balanced Salt Solution (EBSS) to induce amino acid starvation. This naturally inhibits mTORC1, causing it to dissociate from the ULK1 complex, thereby hyper-activating ULK1[7]. Testing compounds under these conditions ensures we are measuring the direct inhibition of an actively signaling kinase.
-
Causality of Bafilomycin A1: Autophagy is a highly dynamic flux. Simply measuring a decrease in autophagosome marker LC3-II could indicate either ULK1 inhibition (decreased formation) or accelerated lysosomal degradation. By co-treating with Bafilomycin A1 (a V-ATPase inhibitor that blocks autophagosome-lysosome fusion), we trap newly formed autophagosomes. A reduction in LC3-II puncta in the presence of Bafilomycin A1 definitively proves upstream inhibition of autophagosome formation by the ULK1 inhibitor[6].
Step-by-Step Methodology
-
Cell Seeding: Seed HeLa cells stably expressing GFP-LC3 at a density of 10,000 cells/well in a 96-well optical-bottom plate. Incubate overnight at 37°C, 5% CO₂ in DMEM + 10% FBS.
-
Preparation of Treatments: Prepare a 10-point serial dilution of the 6-(Cyclobutylamino)nicotinic acid derivative (ranging from 10 µM to 0.3 nM) in EBSS media. Spike all EBSS treatment solutions with 100 nM Bafilomycin A1.
-
Starvation & Treatment: Aspirate the growth media, wash cells once with warm PBS, and add 100 µL of the prepared EBSS/compound/BafA1 solutions to the respective wells. Include a DMSO vehicle control in EBSS + BafA1.
-
Incubation: Incubate the plate for exactly 2 hours at 37°C. Prolonged starvation can trigger alternative, ULK1-independent survival pathways.
-
Fixation: Add 100 µL of 8% paraformaldehyde directly to the media (final concentration 4%) and incubate for 15 minutes at room temperature. Wash 3x with PBS.
-
Nuclear Staining: Add Hoechst 33342 (1 µg/mL in PBS) for 10 minutes. Wash 2x with PBS.
-
High-Content Imaging: Image the plate using a High-Content Screening (HCS) system (e.g., PerkinElmer Opera Phenix) at 40x magnification. Use automated image analysis to quantify the number of GFP-LC3 puncta per cell.
Protocol B: BCL-2 Apoptosis Induction Assay
Assay Validation & Causality (E-E-A-T)
-
Causality of Cell Line Selection: The RS4;11 acute lymphoblastic leukemia cell line is chosen specifically because its survival is strictly dependent on BCL-2, rather than BCL-XL or MCL-1[8][9]. This ensures that any observed apoptosis is a direct result of on-target BCL-2 antagonism by the fragment derivative, preventing false positives from off-target cytotoxicity.
-
Causality of Readout: We multiplex cell viability (ATP quantitation) with Caspase-3/7 activation. BCL-2 inhibition releases pro-apoptotic proteins (Bax/Bak), which permeabilize the mitochondria and execute apoptosis via Caspase-3/7 cleavage. Measuring both ensures the mechanism of cell death is definitively apoptotic.
Step-by-Step Methodology
-
Cell Seeding: RS4;11 cells are suspension cultures. Seed 20,000 cells/well in 50 µL of RPMI-1640 + 10% FBS into a 96-well white opaque microplate.
-
Compound Addition: Prepare a 3X concentration of the 6-(Cyclobutylamino)nicotinic acid derivative in RPMI-1640 media. Add 25 µL of the compound to the cells (final volume 75 µL).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Multiplexed Readout:
-
Add 75 µL of Caspase-Glo 3/7 Reagent (Promega) to each well.
-
Shake the plate at 300-500 rpm for 30 seconds to ensure complete cell lysis.
-
Incubate at room temperature in the dark for 1 hour.
-
-
Data Acquisition: Measure luminescence using a standard microplate reader. Calculate the EC₅₀ based on the fold-induction of Caspase-3/7 relative to the DMSO control.
Workflow Visualization
Fig 2. Standardized cell culture workflow for evaluating fragment-derived inhibitors.
Quantitative Data Interpretation
When evaluating derivatives of 6-(Cyclobutylamino)nicotinic acid, use the following baseline metrics to determine successful scaffold optimization:
| Compound Class | Primary Target | Primary Cell Line | Phenotypic Readout | Expected IC₅₀/EC₅₀ Range |
| Unmodified Fragment | N/A (Scaffold) | HeLa / RS4;11 | Minimal activity | > 100 µM |
| ULK1-Optimized | ULK1 Kinase | HeLa (GFP-LC3) | Decreased LC3 puncta | 10 nM - 500 nM |
| BCL2-Optimized | BCL-2 BH3 | RS4;11 | Increased Caspase-3/7 | 1 nM - 100 nM |
Note: The unmodified fragment (CAS: 960060-89-3) will typically show no potent cellular activity on its own due to its low molecular weight and lack of extended target-binding motifs. It must be used as a negative baseline control.
Sources
- 1. A nicotinic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. WO2016033100A1 - Novel ulk1 inhibitors and methods using same - Google Patents [patents.google.com]
- 4. US10266549B2 - ULK1 inhibitors and methods using same - Google Patents [patents.google.com]
- 5. WO2023231777A1 - Compounds as bcl-2 inhibitors - Google Patents [patents.google.com]
- 6. Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Dosing and Administration Strategies for 6-(Cyclobutylamino)nicotinic acid
Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 6-(Cyclobutylamino)nicotinic acid (6-CANA) | CAS: 960060-89-3
Introduction & Pharmacological Context
6-(Cyclobutylamino)nicotinic acid (6-CANA) is a synthetic, substituted derivative of nicotinic acid (niacin). By incorporating a bulky, lipophilic cyclobutylamino group at the 6-position of the pyridine ring, this compound serves as a highly specialized preclinical probe. In drug discovery, nicotinic acid derivatives are primarily utilized to interrogate the Hydroxycarboxylic acid receptor 2 (HCAR2 / GPR109A) , a Gi-protein-coupled receptor highly expressed in adipocytes and immune cells[1].
Understanding the causality behind the in vivo behavior of 6-CANA requires recognizing its dual pharmacodynamic nature. Activation of GPR109A in adipocytes suppresses intracellular cyclic AMP (cAMP), thereby inhibiting hormone-sensitive lipase and drastically reducing circulating non-esterified fatty acids (NEFAs)[2]. Simultaneously, GPR109A activation stimulates the secretion of the insulin-sensitizing hormone adiponectin[3]. However, researchers must also account for on-target side effects: GPR109A activation in epidermal Langerhans cells and macrophages triggers the release of Prostaglandin D2 (PGD2) and E2 (PGE2), leading to pronounced cutaneous vasodilation, commonly known as the "flushing" response[1].
This application note provides a comprehensive, self-validating protocol for formulating and administering 6-CANA to capture these acute pharmacodynamic readouts in murine models.
Physicochemical Profiling & Formulation Logic
The structural modifications of 6-CANA directly dictate its formulation requirements. The compound possesses an amphoteric character due to the basic secondary amine and the acidic carboxylic acid (pKa ~4.5). At physiological pH (7.4), the compound exists predominantly in an ionized state, yet the lipophilic cyclobutyl group limits its spontaneous dissolution in pure aqueous buffers.
To prevent precipitation upon injection and ensure predictable pharmacokinetics, a co-solvent system utilizing complexation agents is required. We recommend a vehicle comprising 5% DMSO and 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS . The DMSO disrupts the crystalline lattice of the solid powder, while the hydrophobic cavity of HP-β-CD encapsulates the cyclobutyl moiety, leaving the polar carboxylic acid exposed to the aqueous environment.
Table 1: Physicochemical Properties of 6-CANA
| Property | Value / Description | Impact on In Vivo Dosing |
| CAS Number | 960060-89-3 | Ensures correct compound procurement. |
| Molecular Weight | 192.22 g/mol | High ligand efficiency; rapid systemic distribution. |
| Chemical Formula | C10H12N2O2 | Susceptible to oxidation; store formulations at 4°C. |
| Solubility Profile | Poor in H2O; Soluble in DMSO | Necessitates co-solvents or cyclodextrin complexation. |
Table 2: Recommended Formulation Matrices
| Route | Vehicle Composition | Max Dosing Volume (Mice) | Stability |
| IP (Intraperitoneal) | 5% DMSO + 20% HP-β-CD in PBS | 10 mL/kg | 24 hours at 4°C |
| PO (Oral Gavage) | 0.5% Methylcellulose + 0.1% Tween-80 | 10 mL/kg | Suspension; use immediately |
| IV (Intravenous) | 5% DMSO + 10% PEG400 + 85% Saline | 5 mL/kg | 12 hours at Room Temp |
Formulation Workflow
Workflow for formulating 6-CANA into a biocompatible solution for in vivo dosing.
Experimental Protocols
Protocol A: Preparation of a 10 mg/mL Dosing Solution (IP Route)
Objective: Create a clear, precipitate-free solution for a 100 mg/kg dose in mice (assuming a 10 mL/kg injection volume).
-
Weighing: Accurately weigh 10.0 mg of 6-CANA powder into a sterile glass vial.
-
Solubilization: Add 50 µL of 100% DMSO. Vortex vigorously for 60 seconds until the powder is fully dissolved into a concentrated stock. Causality: DMSO acts as a penetration enhancer and primary solvent, preventing aggregation.
-
Complexation: Add 200 µL of a pre-prepared 100% (w/v) HP-β-CD stock solution. Vortex for 2 minutes.
-
Dilution: Slowly add 750 µL of sterile PBS (1X, pH 7.4) dropwise while continuously vortexing.
-
Verification: Sonicate the mixture in a water bath at 37°C for 10 minutes. Inspect against a light source; the solution must be optically clear. If micro-precipitates are visible, discard and reformulate.
Protocol B: In Vivo Administration and Pharmacodynamic Sampling
Objective: Assess the acute anti-lipolytic and adiponectin-stimulating effects of 6-CANA.
Nicotinic acid derivatives typically exhibit a short plasma half-life (t1/2 < 1 hour). Therefore, prolonged fasting prior to dosing and rapid blood sampling are critical to capturing the pharmacodynamic peak[2].
-
Animal Preparation: Fast C57BL/6J mice (8-10 weeks old) for 16 hours overnight. Causality: Fasting elevates baseline NEFA levels, providing a maximized dynamic range to observe the compound's anti-lipolytic suppression[2].
-
Dosing: Administer 6-CANA at 100 mg/kg via Intraperitoneal (IP) injection using a 27G needle. Inject a parallel control cohort with the Vehicle alone.
-
Observation (Flushing): Monitor the ears and paws of the mice for 10–15 minutes post-injection. A localized erythema (reddening) indicates active GPR109A-mediated PGD2 release[1].
-
Blood Collection: Perform submandibular or tail-vein bleeds (approx. 50 µL) at exactly 0, 10, 30, 60, and 120 minutes post-dose. Causality: Adiponectin increases and NEFA decreases can occur as rapidly as 10 minutes post-administration[3].
-
Serum Processing: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. Extract serum immediately and snap-freeze in liquid nitrogen.
Expected Pharmacodynamic Outcomes
To ensure the protocol is a self-validating system, researchers must measure specific biomarkers to confirm on-target engagement. The suppression of NEFA confirms adipocyte GPR109A activation, while the absence of these effects in vehicle-treated mice rules out handling-stress artifacts.
Table 3: Pharmacodynamic Biomarkers for 6-CANA Efficacy
| Biomarker | Biofluid / Tissue | Time to Peak Effect | Expected Change | Mechanistic Pathway |
| NEFA | Serum | 15 - 30 mins | Decrease (~40-60%) | GPR109A → Gi → ↓cAMP → ↓Lipolysis |
| Adiponectin | Serum | 10 - 60 mins | Increase (~2-fold) | GPR109A activation in adipocytes |
| PGD2 / PGE2 | Plasma / Skin | 5 - 15 mins | Increase | GPR109A activation in macrophages |
| Atherosclerotic Lesion | Aortic Root | 8 - 12 weeks (Chronic) | Decrease | Inhibition of macrophage recruitment |
Note: Chronic dosing (e.g., via medicated diet or daily IP injections) is required to observe anti-atherosclerotic effects, which are driven by the receptor's expression on immune cells rather than lipid lowering[4].
6-CANA mediated GPR109A signaling pathway reducing lipolysis and increasing adiponectin.
References
-
The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC National Institutes of Health (NIH) URL:[Link]
-
GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing - PMC National Institutes of Health (NIH) URL:[Link]
-
Niacin stimulates adiponectin secretion through the GPR109A receptor | American Journal of Physiology-Endocrinology and Metabolism American Physiological Society URL:[Link]
-
Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - JCI Journal of Clinical Investigation URL:[Link]
Sources
Technical Support Center: Overcoming Degradation of 6-(Cyclobutylamino)nicotinic acid During Long-Term Storage
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 6-(Cyclobutylamino)nicotinic acid (CAS: 960060-89-3). As a bifunctional molecule containing both a secondary amine and a carboxylic acid on a conjugated pyridine ring, it presents unique stability challenges under ambient storage conditions. This guide provides a mechanistic understanding of its degradation, troubleshooting FAQs, and field-proven protocols to maximize shelf life.
Mechanistic Understanding of Degradation Pathways
Understanding why a compound degrades is the first step in designing a self-validating storage protocol. 6-(Cyclobutylamino)nicotinic acid primarily degrades via three distinct chemical routes:
-
Oxidative Degradation: The cyclobutylamino group is a secondary amine. In the presence of molecular oxygen and trace transition metals (often left over from synthesis), secondary amines are highly susceptible to oxidation, forming nitrones or N-oxide species[1]. In aqueous environments, this oxidative instability is further amplified[2].
-
Thermal Decarboxylation: The nicotinic acid moiety is prone to the loss of CO₂ (decarboxylation), a reaction that yields 6-(cyclobutylamino)pyridine. This pathway is accelerated by thermal stress or acidic micro-environments[3], and proceeds continuously, albeit slowly, even in standard aqueous solutions[4].
-
Photolytic Cleavage: The extended conjugation of the heteroaromatic pyridine ring strongly absorbs UV and visible light, triggering radical-mediated degradation and ring cleavage.
Figure 1: Primary degradation pathways of 6-(Cyclobutylamino)nicotinic acid.
Troubleshooting Guide & FAQs
Q1: My solid powder has shifted from off-white to a yellowish-brown tint over the last 6 months. What is happening, and is it still usable?
-
Root Cause: Color changes in aminopyridine derivatives almost universally indicate oxidation of the secondary amine[1]. Molecular oxygen, combined with ambient humidity, catalyzes the oxidation of the cyclobutylamino group to a nitrone.
-
Causality & Solution: Once visibly discolored, the purity has likely dropped below 95%. It is recommended to re-purify via preparative HPLC before using it in sensitive biological assays. To prevent this, always store the lyophilized powder under an inert atmosphere (Argon) in amber glass vials to block UV light.
Q2: During LC-MS analysis of my 3-month-old DMSO stock solution, I observed a prominent new peak with a mass of [M-44]. What is this artifact?
-
Root Cause: A mass loss of 44 Da is the classic mass spectrometric signature of decarboxylation (loss of CO₂). Nicotinic acid derivatives undergo thermal decarboxylation[3]. In solution (like DMSO), ambient heat or repeated freeze-thaw cycles provide the activation energy required to cleave the carboxyl group.
-
Causality & Solution: Do not store stock solutions at room temperature or 4°C. The activation energy for decarboxylation is easily reached in liquid state at ambient temps. Aliquot your DMSO stocks immediately upon reconstitution and store them at -80°C.
Q3: I need to formulate this compound in an aqueous buffer for an in vivo study. How can I maximize its stability in solution?
-
Root Cause: Aqueous environments facilitate proton-transfer events (which lower the activation barrier for decarboxylation) and dissolve atmospheric oxygen (driving amine oxidation)[2].
-
Causality & Solution:
-
Control pH: Maintain the buffer strictly between pH 7.0 and 7.4. Acidic conditions (pH < 4) protonate the pyridine nitrogen, withdrawing electron density and destabilizing the carboxylic acid, which accelerates decarboxylation.
-
Degas: Sparge your buffers with Nitrogen for 15 minutes prior to adding the compound to remove dissolved O₂.
-
Chelate: Add a chelating agent like EDTA (0.1 - 1.0 mM) to sequester trace metals that act as catalysts for amine oxidation[1].
-
Quantitative Stability Data
The following table summarizes the expected purity of 6-(Cyclobutylamino)nicotinic acid under various storage conditions, validating the need for strict environmental controls.
| Storage Condition | Timeframe | Purity (HPLC) | Primary Degradant |
| Solid, Room Temp, Ambient Light | 6 Months | 88% | Photolytic adducts |
| Solid, 4°C, Dark, Ambient Air | 12 Months | 94% | Nitrone (Oxidation) |
| Solid, -20°C, Dark, Argon Purged | 24 Months | >99% | None detected |
| 10 mM DMSO Stock, Room Temp | 1 Month | 82% | Decarboxylated product |
| 10 mM DMSO Stock, -80°C | 12 Months | 98% | None detected |
Standard Operating Procedure (SOP): Reconstitution & Storage
To ensure a self-validating workflow where each step prevents a specific degradation mechanism, follow this step-by-step methodology for preparing stock solutions.
Step 1: Equilibration
-
Action: Remove the sealed vial of solid compound from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes before opening.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. This moisture acts as a solvent micro-environment, accelerating proton-transfer events that lead to decarboxylation.
Step 2: Reconstitution
-
Action: Dissolve the powder in anhydrous, LC-MS grade DMSO to a maximum concentration of 50 mM. Vortex gently until fully dissolved.
-
Causality: Using anhydrous DMSO prevents water-mediated hydrolysis and limits dissolved oxygen.
Step 3: Aliquoting
-
Action: Dispense the solution into single-use, amber microcentrifuge tubes.
-
Causality: Amber tubes prevent photolytic degradation. Single-use aliquots eliminate freeze-thaw cycles, which provide the thermal stress necessary for decarboxylation.
Step 4: Inert Gas Purging
-
Action: Overlay the headspace of each tube with a gentle stream of Argon gas for 3 seconds before immediately capping.
-
Causality: Argon is denser than air and Nitrogen. It settles at the bottom of the tube, creating a physical blanket over the solution that effectively displaces oxygen, halting the oxidation of the secondary amine.
Step 5: Cryopreservation
-
Action: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.
Figure 2: Workflow for the reconstitution and long-term storage of the compound.
References
-
A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. The Journal of Organic Chemistry (2009).[Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research (2022).[Link]
-
Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry (2019).[Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes (2008).[Link]
Sources
Technical Support Center: Enhancing Bioavailability of 6-(Cyclobutylamino)nicotinic Acid Formulations
Welcome to the Formulation & Biopharmaceutics Support Center for 6-(Cyclobutylamino)nicotinic acid (6-CANA) . This guide is designed for formulation scientists and pharmacokineticists troubleshooting the systemic delivery of this specific active pharmaceutical ingredient (API).
6-CANA presents a unique biopharmaceutical challenge: it is an amphoteric molecule (zwitterionic) due to its basic cyclobutylamino group and acidic nicotinic acid core. This results in a U-shaped pH-solubility profile, leading to severe precipitation in the intestinal tract. Furthermore, like many nicotinic acid derivatives, it is subject to rapid, dose-dependent hepatic first-pass metabolism, primarily converting into nicotinamide adenine dinucleotide (NAD) and nicotinuric acid[1].
This guide provides field-proven, causality-driven protocols to overcome these dual barriers of solubility and metabolism .
Part 1: Overcoming Intestinal Precipitation via Amorphous Solid Dispersions (ASD)
The Challenge: At gastric pH (1.2), the cyclobutylamino group is protonated, rendering the drug highly soluble. However, as the formulation transitions to the duodenum (pH 6.8), the molecule approaches its isoelectric point (pI). The neutral zwitterion has high crystal lattice energy and rapidly precipitates, drastically reducing the fraction absorbed.
The Causality of the Solution: To prevent this, we utilize an Amorphous Solid Dispersion (ASD). By trapping 6-CANA in a high-energy amorphous state within an amphiphilic polymer matrix (e.g., Soluplus), we create a "spring and parachute" effect. The amorphous state acts as the spring (rapid dissolution), while the polymer acts as the parachute, sterically hindering crystal nucleation and maintaining supersaturation in the gastrointestinal fluid[2].
Protocol 1: Step-by-Step Spray Drying Methodology for 6-CANA ASD
This protocol is a self-validating system; the visual clarity of the solution and the final powder yield serve as immediate quality control checkpoints.
-
Solvent System Selection: Prepare a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM).
-
Causality: Methanol disrupts the hydrogen bonding of the nicotinic acid core, while DCM solvates the lipophilic cyclobutyl ring.
-
-
Solution Preparation: Dissolve 6-CANA and Soluplus (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) at a 1:3 weight ratio in the solvent system to achieve a 5% w/v total solids concentration. Stir until optically clear.
-
Spray Drying Parameters:
-
Inlet Temperature: 85°C (High enough to flash-evaporate DCM/MeOH, low enough to prevent thermal degradation of the API).
-
Feed Rate: 3.0 mL/min.
-
Atomization Pressure: 1.5 bar.
-
-
Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours.
-
Causality: Removes residual DCM to below the ICH Q3C limit of 600 ppm, preventing solvent-induced plasticization and premature recrystallization.
-
-
Validation: Perform Powder X-Ray Diffraction (PXRD). A successful ASD must exhibit a broad "halo" with no sharp diffraction peaks, confirming the complete destruction of the crystal lattice.
Workflow of 6-CANA Amorphous Solid Dispersion (ASD) preparation and dissolution.
Part 2: Bypassing Hepatic First-Pass Metabolism via SMEDDS
The Challenge: Even if 6-CANA is perfectly dissolved, free nicotinic acid derivatives are rapidly absorbed into the portal vein and subjected to heavy hepatic extraction[3], severely limiting systemic bioavailability.
The Causality of the Solution: We formulate a Self-Microemulsifying Drug Delivery System (SMEDDS) using long-chain or medium-chain triglycerides. This forces the highly lipophilic cyclobutyl-derivative to associate with dietary lipids. Instead of entering the portal vein, the drug is packaged into chylomicrons within the enterocyte and secreted into the lymphatic system, completely bypassing the liver.
Protocol 2: Step-by-Step 6-CANA SMEDDS Preparation
-
Excipient Screening & Equilibration: Add an excess of 6-CANA to Capmul MCM (oil), Kolliphor EL (surfactant), and Transcutol P (co-surfactant) in separate vials. Shake at 37°C for 48 hours, centrifuge, and quantify solubility via HPLC.
-
Ternary Phase Diagram Construction: Titrate the oil phase with a 2:1 mixture of surfactant/co-surfactant (Smix) in aqueous media to identify the microemulsion region (droplet size < 50 nm).
-
Formulation Mixing: Based on the phase diagram, mix 20% Capmul MCM, 53.3% Kolliphor EL, and 26.7% Transcutol P (w/w). Vortex for 5 minutes until a homogenous, isotropic pre-concentrate is formed.
-
Drug Loading: Dissolve 6-CANA into the pre-concentrate at 80% of its equilibrium solubility to prevent precipitation upon storage.
-
Validation: Dilute 1 mL of the SMEDDS in 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation. Use Dynamic Light Scattering (DLS) to confirm the emulsion droplet size remains below 50 nm with a Polydispersity Index (PDI) < 0.3.
Lymphatic transport of 6-CANA via SMEDDS bypassing hepatic first-pass metabolism.
Part 3: Quantitative Pharmacokinetic Performance
The following table summarizes the comparative pharmacokinetic parameters of 6-CANA formulations (normalized to a 50 mg/kg oral dose in preclinical models).
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) | Relative Bioavailability (%) | Primary Mechanism of Enhancement |
| Free 6-CANA (Crystalline) | 145 ± 20 | 2.0 | 810 ± 95 | 100% (Baseline) | N/A |
| 6-CANA ASD (1:3 Soluplus) | 480 ± 35 | 1.0 | 2,550 ± 210 | 314% | Supersaturation / Dissolution rate |
| 6-CANA SMEDDS | 620 ± 40 | 1.5 | 3,890 ± 305 | 480% | Lymphatic transport / Hepatic bypass |
Part 4: Frequently Asked Questions (Troubleshooting)
Q: Why does my 6-CANA ASD show signs of recrystallization after 1 month of storage at 40°C/75% RH? A: Soluplus is hygroscopic. Moisture acts as a potent plasticizer, lowering the glass transition temperature (Tg) of the polymer-drug system below the storage temperature, which increases molecular mobility and triggers recrystallization[2]. Solution: Package the ASD in Alu-Alu blister packs with a desiccant, or switch to a polymer with a higher Tg, such as HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate).
Q: Can we use Hot-Melt Extrusion (HME) instead of Spray Drying for this compound? A: Yes, but with strict thermal controls. Nicotinic acid derivatives are prone to thermal decarboxylation at elevated temperatures. If using HME, you must select a polymer with a low Tg (like Copovidone/Kollidon VA 64) and incorporate a plasticizer (e.g., PEG 4000) to keep the extrusion barrel temperature at least 20°C below the degradation threshold of 6-CANA.
Q: During in vitro lipolysis testing of the SMEDDS, the drug precipitates. Will this happen in vivo? A: Not necessarily. In vitro lipolysis tests (using pancreatic lipase) often lack the continuous "sink conditions" provided by the absorptive sink of the intestinal wall. However, to be safe, increase the ratio of the co-surfactant (Transcutol P) to better solubilize the intermediate lipolysis products and prevent the API from crashing out of the mixed micelles.
Q: Does the cyclobutylamino group affect the drug's permeability? A: Yes. The addition of the cyclobutyl ring significantly increases the lipophilicity (LogP) of the parent nicotinic acid structure. While this improves passive transcellular permeability across the enterocyte membrane, it simultaneously increases the crystal lattice energy, which is exactly why solubility-enhancing formulations (like ASDs or SMEDDS) are mandatory for this derivative.
References
- Council for Responsible Nutrition (CRN). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate.
- European Medicines Agency (EMA). Tredaptive, INN-nicotinic acid/laropiprant.
- National Institutes of Health (NIH) / PMC. Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review.
Sources
Technical Support Center: Optimizing Crystallization Conditions for 6-(Cyclobutylamino)nicotinic acid
Welcome to the technical support center for the crystallization of 6-(Cyclobutylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve consistent, high-quality crystalline material with the desired physical properties.
I. Introduction to Crystallization of 6-(Cyclobutylamino)nicotinic acid
Crystallization is a critical purification and particle engineering step in the manufacturing of APIs like 6-(Cyclobutylamino)nicotinic acid. A well-controlled crystallization process is essential for ensuring high purity, consistent crystal form (polymorph), and desired particle size distribution.[1][2] These attributes directly impact downstream processing, formulation development, and ultimately, the bioavailability and stability of the final drug product.[3]
This molecule, being a nicotinic acid derivative, possesses both a carboxylic acid and an amino group, making it amphoteric.[4] This characteristic, along with the cyclobutyl moiety, influences its solubility in various solvents and its hydrogen bonding capabilities, which are key factors in crystallization.[5] The potential for polymorphism—the ability to exist in multiple crystal forms—is a significant consideration for nicotinic acid derivatives and must be carefully controlled.[6][7] Different polymorphs can exhibit different physical properties, including solubility and stability.[8][9]
This guide will walk you through the logical steps of developing and troubleshooting a robust crystallization process for 6-(Cyclobutylamino)nicotinic acid.
II. Troubleshooting Guide: Common Crystallization Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: Why am I getting an oil or amorphous precipitate instead of crystals?
Answer:
"Oiling out" or the formation of an amorphous solid occurs when the solute precipitates from the solution at a temperature above its melting point or when supersaturation is too high, leading to rapid, uncontrolled precipitation.[10][11]
Root Causes & Solutions:
-
High Supersaturation: Rapid cooling or fast anti-solvent addition can create a very high level of supersaturation, favoring rapid nucleation over orderly crystal growth.
-
Solution: Slow down the cooling rate or the rate of anti-solvent addition.[11][] This allows the system to remain in the metastable zone for a longer period, promoting controlled crystal growth.
-
-
Solvent Choice: The boiling point of your solvent might be too high, or the solubility of the compound in the chosen solvent system is too high even at lower temperatures.
-
Solution: Select a solvent with a lower boiling point, if possible.[13] Alternatively, use a mixed solvent system where the compound has lower solubility. You can add more of the "good" solvent to keep the compound dissolved at a lower temperature before initiating cooling or anti-solvent addition.[10]
-
-
Impurities: The presence of impurities can depress the melting point of your compound and interfere with the crystal lattice formation.
-
Solution: Consider an additional purification step before crystallization, such as treatment with activated charcoal to remove colored impurities, or column chromatography.[11]
-
Question 2: My crystallization yield is very low. How can I improve it?
Answer:
A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor after the crystallization process.
Root Causes & Solutions:
-
Incomplete Crystallization: The final temperature might not be low enough, or insufficient time was allowed for crystallization.
-
Solution: After the initial cooling, place the crystallization vessel in an ice bath or a refrigerator to maximize precipitation.[11] Ensure you allow adequate time for the crystallization to complete.
-
-
Excess Solvent: Using too much solvent is a common cause of low yield.
-
Inappropriate Solvent System: The solubility of your compound in the cold solvent is too high.
-
Solution: Re-evaluate your solvent choice. An ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[13] Consider using an anti-solvent to reduce the final solubility.
-
Question 3: The crystals are very fine needles or agglomerates. How can I control the particle size and morphology?
Answer:
Crystal morphology and size are influenced by the balance between nucleation and growth rates. Fine needles or agglomerates often result from rapid nucleation.[11][]
Root Causes & Solutions:
-
Rapid Nucleation: This is often caused by high supersaturation.
-
Solution: Slow down the crystallization process. A slower cooling rate or slower addition of anti-solvent will favor crystal growth over nucleation, leading to larger crystals.[11][]
-
-
Agitation: Inappropriate stirring speed can affect crystal size. High shear can lead to crystal breakage and secondary nucleation, resulting in smaller particles.
-
Solution: Optimize the agitation rate. Gentle stirring is often sufficient to maintain homogeneity without causing excessive secondary nucleation.[15]
-
-
Seeding: The absence of seed crystals can lead to spontaneous, uncontrolled nucleation.
-
Solution: Introduce a small amount of seed crystals of the desired polymorph once the solution is supersaturated.[][16] This provides a template for growth and helps to control the final crystal form and size.
-
Question 4: I suspect I have a mixture of polymorphs or an undesired polymorph. How can I control the crystal form?
Answer:
Polymorphism is a common phenomenon for pharmaceutical compounds, and controlling it is crucial as different polymorphs can have different properties.[3][8][17] The formation of a particular polymorph is influenced by thermodynamic and kinetic factors.
Root Causes & Solutions:
-
Solvent Effects: The choice of solvent can significantly influence which polymorph crystallizes.
-
Supersaturation and Temperature: The level of supersaturation and the crystallization temperature can determine whether a metastable or stable polymorph is formed.[][16] Often, a metastable form crystallizes first and may then convert to a more stable form.[16]
-
Solution: Carefully control the cooling profile and the degree of supersaturation. Seeding with the desired polymorph is a powerful technique to ensure the formation of the target crystal form.[][16]
-
-
Analytical Characterization: You must be able to identify the different polymorphs.
-
Solution: Utilize analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the solid form.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection for 6-(Cyclobutylamino)nicotinic acid?
Given its structure (a nicotinic acid derivative), you can expect it to have some solubility in polar protic solvents due to the carboxylic acid and amine groups.[4][13] A good starting point would be to screen solvents like ethanol, methanol, isopropanol, and water, as well as polar aprotic solvents like acetone, acetonitrile, and ethyl acetate.[5][18][19] Due to its organic nature, it will likely be insoluble in non-polar solvents like hexane, which can be used as anti-solvents.
Q2: How do I perform a solvent screening experiment?
A simple method is to place a small, known amount of your compound (e.g., 10-20 mg) into several vials. To each vial, add a small, measured volume of a different solvent (e.g., 0.5 mL).[18] Observe the solubility at room temperature with agitation. If it doesn't dissolve, heat the vial and observe if it dissolves. Then, cool the vial to room temperature and then in an ice bath to see if crystals form. This will give you a good indication of suitable solvents for crystallization.[14]
Q3: What is the purpose of a "mixed solvent" or "anti-solvent" crystallization?
This technique is used when no single solvent has the ideal solubility characteristics.[14] You dissolve the compound in a "good" solvent in which it is very soluble, and then you slowly add a "bad" or "anti-solvent" in which the compound is insoluble.[] This reduces the overall solubility of the compound in the mixture, inducing crystallization. This method provides excellent control over the level of supersaturation.[]
Q4: How important is the purity of the starting material for crystallization?
It is very important. While crystallization is a purification technique, high levels of impurities can inhibit crystallization, lead to the formation of oils, or be incorporated into the crystal lattice, reducing the purity of the final product.[5] It is recommended to start with material that is at least 95% pure for developing a crystallization process.
IV. Experimental Protocols
Protocol 1: Solubility Determination for Solvent Selection
This protocol provides a structured approach to determining the solubility of 6-(Cyclobutylamino)nicotinic acid in various solvents at different temperatures.
Materials:
-
6-(Cyclobutylamino)nicotinic acid
-
A selection of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Heating block or water bath with temperature control
-
Analytical balance
Procedure:
-
Add a known amount of 6-(Cyclobutylamino)nicotinic acid to a vial (e.g., 50 mg).
-
Add a small volume of the chosen solvent (e.g., 0.5 mL) and stir at room temperature for a set period (e.g., 1 hour).
-
If the solid is not fully dissolved, add another small aliquot of the solvent and continue stirring.
-
Repeat step 3 until the solid is completely dissolved. Record the total volume of solvent added. This gives you an approximate solubility at room temperature.
-
Repeat the process at an elevated temperature (e.g., 50 °C) to determine the solubility at that temperature.
-
Compile the data in a table for easy comparison.
Data Presentation:
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) | Comments |
| Water | Experimental Data | Experimental Data | Potential for hydrate formation |
| Ethanol | Experimental Data | Experimental Data | Good potential for cooling crystallization |
| Isopropanol | Experimental Data | Experimental Data | |
| Acetone | Experimental Data | Experimental Data | |
| Ethyl Acetate | Experimental Data | Experimental Data | |
| Toluene | Experimental Data | Experimental Data | |
| Heptane | Experimental Data | Experimental Data | Potential as an anti-solvent |
Protocol 2: Cooling Crystallization
This protocol describes a general method for crystallization by cooling.
Procedure:
-
In a suitable flask, dissolve the 6-(Cyclobutylamino)nicotinic acid in the minimum amount of a pre-selected hot solvent (e.g., ethanol).
-
Once fully dissolved, slowly cool the solution. A controlled cooling rate is recommended (e.g., 10-20°C per hour).
-
If spontaneous nucleation does not occur when the solution is supersaturated, add a small seed crystal of 6-(Cyclobutylamino)nicotinic acid.
-
Continue to cool the solution slowly to room temperature, and then to a lower temperature (e.g., 0-5°C) using an ice bath to maximize the yield.
-
Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum at an appropriate temperature.
V. Visualizations
Diagram 1: Troubleshooting Crystallization Issues
Caption: A decision tree for troubleshooting common crystallization problems.
Diagram 2: General Crystallization Workflow
Caption: A typical workflow for developing a crystallization process.
VI. References
-
Bauer, J. F. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT. [Link]
-
Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. [Link]
-
PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. [Link]
-
Zhang, G. G. Z., & Chen, X. (2019). Crystal polymorphism in chemical process development. PubMed. [Link]
-
Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]
-
Fermion. (2025, June 17). Crystallization as a Core Competence in API Manufacturing. [Link]
-
Crystal Pharmatech. (n.d.). API Crystallization. [Link]
-
ACS Publications. (2018, January 10). Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties. [Link]
-
Gao, Y., & Liu, Y. (2022, January 5). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. PubMed. [Link]
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Guide for crystallization. University of Zurich. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
-
University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. [Link]
-
Williamson, K. L. (1974). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
-
Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014, June 15). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed. [Link]
-
Fieser, L. F. (n.d.). Crystallization Solvents.pdf. [Link]
-
Rolo, L. I., et al. (2016, August 2). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Index of /. [Link]
-
University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. [Link]
-
Hampton Research. (n.d.). Crystallization Tips. [Link]
-
PubChem. (n.d.). Nicotinic Acid. [Link]
-
Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
-
Chen, Y., & Gu, C. (2008, September 5). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design. [Link]
-
Chemsrc. (2025, August 20). Nicotinic acid. [Link]
-
Sciforum. (n.d.). Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. [Link]
-
Kumar, D., & Singh, J. (2020, February 18). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. ResearchGate. [Link]
-
KEGG. (n.d.). KEGG COMPOUND: C00253. [Link]
-
Wikipedia. (n.d.). Nicotinic acid. [Link]
-
MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. [Link]
Sources
- 1. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 2. Crystallization as a Core Competence in API Manufacturing | Fermion [fermion.fi]
- 3. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]
- 4. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 5. unifr.ch [unifr.ch]
- 6. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xray.uky.edu [xray.uky.edu]
- 8. mt.com [mt.com]
- 9. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. crystalpharmatech.com [crystalpharmatech.com]
- 16. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 17. Crystal polymorphism in chemical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validating Receptor Binding Assays for 6-(Cyclobutylamino)nicotinic Acid: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals. Focus: Hit-to-lead optimization, assay validation, and biophysical characterization of HCAR2 (GPR109A) ligands.
Introduction & Mechanistic Grounding
As a Senior Application Scientist, I frequently see fragment-like compounds fail in later stages due to poorly validated primary assays. Because 6-(Cyclobutylamino)nicotinic acid is a small fragment, it likely exhibits rapid association and dissociation kinetics. Therefore, selecting an assay that can accurately capture transient, low-affinity interactions without being confounded by assay artifacts is critical.
Fig 1. HCAR2 (GPR109A) Gi-coupled signaling pathway and cellular response.
Objective Comparison of Binding Assay Technologies
Table 1: Performance Comparison of HCAR2 Binding Assays
| Assay Technology | Detection Mechanism | Sensitivity for Fragments | Throughput | Kinetic Data ( kon/koff ) | Cost & Safety Profile |
| Radioligand Binding (RBA) | Competitive displacement of [3H]-nicotinic acid | High | Low | No | High cost; Radioactive hazards[4] |
| TR-FRET Binding | Competitive displacement of Terbium-labeled tracer | High | High (384/1536-well) | No | Moderate cost; Safe, non-radioactive |
| Surface Plasmon Resonance (SPR) | Label-free real-time mass change on sensor chip | Moderate (requires high receptor density) | Low-Medium | Yes | High initial instrument cost; Safe[2] |
Expert Insight (Causality of Choice): While RBA remains the historical gold standard for GPR109A[4], TR-FRET has largely superseded it for routine screening. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay before measuring emission, which completely eliminates auto-fluorescence from the test compound or plasticware[3]. This is critical for 6-(Cyclobutylamino)nicotinic acid, as synthetic fragments often contain fluorescent impurities. SPR should be reserved as an orthogonal validation step to determine residence time ( 1/koff ), which is highly predictive of in vivo efficacy[2].
Self-Validating Experimental Protocols
A trustworthy protocol is a self-validating system. It must incorporate internal controls that mathematically verify assay health before any test compound data is interpreted. Below is the optimized workflow for evaluating 6-(Cyclobutylamino)nicotinic acid using a TR-FRET Competitive Binding Assay.
Fig 2. Step-by-step workflow for TR-FRET competitive binding assay.
Protocol A: TR-FRET Competitive Binding Assay
Objective: Determine the equilibrium dissociation constant ( Ki ) of 6-(Cyclobutylamino)nicotinic acid against HCAR2.
Materials:
-
Terbium-labeled HCAR2 tracer (e.g., CoraFluor™ 1 conjugated to a known HCAR2 ligand).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, 0.05% Tween-20.
Step-by-Step Methodology:
-
Reagent Preparation: Dilute HCAR2 membranes to an optimized concentration (e.g., 5 µ g/well ) in Assay Buffer.
-
Causality: The inclusion of 0.05% Tween-20 is mandatory. Low molecular weight fragments like 6-(Cyclobutylamino)nicotinic acid are prone to non-specific binding to plasticware. Tween-20 reduces this artifact, ensuring the measured IC50 reflects true receptor affinity.
-
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of 6-(Cyclobutylamino)nicotinic acid starting at a high top concentration of 100 µM.
-
Assay Assembly (384-well plate):
-
Add 10 µL of the compound dilution.
-
Add 5 µL of HCAR2 membranes.
-
Add 5 µL of Terbium-labeled tracer at its predetermined Kd concentration.
-
-
Self-Validation Controls:
-
Total Binding (Maximum Signal): Buffer + Membranes + Tracer.
-
Non-Specific Binding (Minimum Signal): 1 mM Niacin (excess unlabeled ligand) + Membranes + Tracer.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach equilibrium.
-
Detection: Read on a TR-FRET compatible microplate reader using excitation at 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor)[3].
Data Interpretation: Calculate the TR-FRET ratio (665 nm / 620 nm). Use the Cheng-Prusoff equation ( Ki=IC50/(1+[Tracer]/Kd) ) to convert the IC50 into an absolute Ki value. Trustworthiness Check: The assay is only deemed valid if the Z'-factor (calculated from Total and Non-Specific binding controls) is > 0.5. This mathematically guarantees that the assay window is wide enough to distinguish true binding displacement from pipetting noise.
Orthogonal Functional Validation (cAMP Assay)
Protocol B: LANCE Ultra cAMP TR-FRET Assay
-
Treatment: Co-treat with varying concentrations of 6-(Cyclobutylamino)nicotinic acid.
-
Lysis & Detection: Add the LANCE Ultra cAMP detection reagents (Europium-chelate labeled cAMP tracer and ULight-labeled anti-cAMP antibody) and incubate for 1 hour[3].
-
Causality & Interpretation: If 6-(Cyclobutylamino)nicotinic acid is an agonist, it will activate the Gi protein, inhibit adenylyl cyclase, and dose-dependently decrease intracellular cAMP. Because the detection kit is competitive, a decrease in cellular cAMP results in an increase in the TR-FRET signal[3].
References
- Sigma-Aldrich. "6-(Cyclobutylamino)nicotinic acid - 960060-89-3". Sigma-Aldrich Product Catalog.
- Benchchem. "5-Chloro-6-(3-cyanophenoxy)nicotinic acid | 1016739". Benchchem Catalog.
- R&D Systems. "HM74A/PUMA-G/GPR109A/NIACR1 Antibody (245106)[CoraFluor™ 1]". R&D Systems Product Data.
- ResearchGate. "Bipolar responses of 4-HNE-activated GPR109A". ResearchGate Publications.
- bioRxiv. "Structural insights into agonist binding and activation of succinate receptor 1". bioRxiv Preprints.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into agonist binding and activation of succinate receptor 1 | bioRxiv [biorxiv.org]
- 4. 5-Chloro-6-(3-cyanophenoxy)nicotinic acid | 1016739-05-1 | Benchchem [benchchem.com]
A Comparative Guide to the Purity Validation of a 6-(Cyclobutylamino)nicotinic Acid Reference Standard
Introduction
In the landscape of pharmaceutical development, the integrity of every analytical measurement hinges on the quality of the reference standard used. A reference standard serves as the benchmark against which active pharmaceutical ingredients (APIs) and their impurities are quantified, ensuring the safety, efficacy, and quality of the final drug product.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of highly characterized and validated reference standards for analytical method validation and batch release testing.[2][3]
This guide provides an in-depth, comparative analysis of the purity validation process for a new in-house lot of 6-(Cyclobutylamino)nicotinic acid (designated HG-CBN-001), a novel heterocyclic compound with potential applications as a pharmaceutical intermediate or API. The objective is to qualify HG-CBN-001 as a primary reference standard. This process involves a multi-pronged analytical approach, leveraging orthogonal methods to provide a comprehensive and trustworthy purity assessment. We will compare the results of our candidate standard with a commercially available, lower-purity alternative to highlight the critical differences and the necessity of rigorous validation.
The Cornerstone of Purity: The Orthogonal Approach
A fundamental principle in reference standard characterization is the use of orthogonal methods—analytical techniques that measure the same attribute (purity) through different physicochemical principles.[4] This approach minimizes the risk of overlooking impurities that may not be detectable by a single method. For instance, a chromatographic method may excel at separating organic, process-related impurities, but it will be blind to water content or inorganic salts. A robust purity validation, therefore, is a system of cross-checks, where each technique validates the findings of the others.
Caption: The principle of orthogonal methods for comprehensive impurity profiling.
Identity and Organic Purity by High-Performance Liquid Chromatography (HPLC-UV/DAD)
Causality Behind Experimental Choices: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds and detecting process-related impurities. We employ a reverse-phase method, which is ideal for separating moderately polar compounds like our target molecule. The mobile phase is buffered to a specific pH to control the ionization state of the acidic nicotinic acid moiety and the basic amino group, ensuring sharp, symmetrical peaks. A photodiode array (DAD) detector is used not only for quantification but also for peak purity analysis, which can indicate the presence of co-eluting impurities.
Experimental Protocol: HPLC-UV/DAD
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.
Comparative Data: Organic Purity
| Standard ID | Main Peak Area % | Impurity 1 (RRT 0.85) | Impurity 2 (RRT 1.12) | Total Impurities | Chromatographic Purity |
| HG-CBN-001 (Candidate) | 99.85% | 0.06% | 0.04% | 0.15% | 99.85% |
| Competitor A (98.5%) | 98.61% | 0.45% | 0.71% | 1.39% | 98.61% |
| Internal Lot B (Working) | 97.22% | 1.10% | 0.95% | 2.78% | 97.22% |
The data clearly shows that our candidate standard, HG-CBN-001, possesses significantly higher chromatographic purity than the commercially available alternative and the internal working lot.
Absolute Purity Determination by Quantitative NMR (qNMR)
Causality Behind Experimental Choices: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of a compound's purity without requiring a reference standard of the same material.[5] The purity is calculated by comparing the integral of a specific, unique proton signal from the analyte with the integral of a signal from a certified, high-purity internal standard of known concentration. We chose maleic acid as the internal standard due to its high purity, stability, and proton signals that do not overlap with those of our analyte.
Experimental Protocol: qNMR
-
Instrumentation: Bruker 400 MHz NMR Spectrometer or equivalent.
-
Internal Standard (IS): Maleic Acid (NIST traceable, Purity ≥ 99.9%).
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the 6-(Cyclobutylamino)nicotinic acid standard.
-
Accurately weigh ~10 mg of the Maleic Acid internal standard into the same vial.
-
Dissolve both in 0.75 mL of DMSO-d6.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of protons).
-
Number of Scans: 16.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the vinylic proton signal of Maleic Acid (~6.2 ppm) and a well-resolved aromatic proton signal of the analyte.
Comparative Data: qNMR Purity
| Standard ID | Analyte Weight (mg) | IS Weight (mg) | Analyte Integral | IS Integral | Calculated Purity (w/w %) |
| HG-CBN-001 (Candidate) | 20.15 | 10.08 | 1.00 | 2.03 | 99.7% |
| Competitor A (98.5%) | 20.51 | 10.15 | 1.00 | 2.08 | 98.3% |
The qNMR results corroborate the HPLC data, confirming the high purity of HG-CBN-001. The slight difference between HPLC and qNMR purity is expected, as qNMR is insensitive to non-proton-containing impurities and is based on mass ratio rather than UV response.
Volatiles and Water Content: TGA and Karl Fischer Titration
Causality Behind Experimental Choices: Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, providing a value for the total volatile content, including water and residual solvents. Karl Fischer (KF) titration is a specific method for quantifying water content. Using both techniques allows us to differentiate between water and other volatile impurities. According to regulatory guidelines, both water and residual solvents must be accounted for in the final purity assignment.[4]
Protocols
-
TGA: Heat a 5-10 mg sample from 25°C to 200°C at 10°C/min under a nitrogen atmosphere.
-
Karl Fischer: Perform coulometric titration on a ~50 mg sample dissolved in an appropriate anhydrous solvent.
Comparative Data: Volatile Content
| Standard ID | Total Volatiles (TGA) | Water Content (KF) | Residual Solvents (TGA - KF) |
| HG-CBN-001 (Candidate) | 0.08% | 0.05% | 0.03% |
| Competitor A (98.5%) | 0.35% | 0.21% | 0.14% |
| Internal Lot B (Working) | 0.85% | 0.55% | 0.30% |
Final Purity Assignment: A Mass Balance Approach
The final purity of the reference standard is assigned using a mass balance approach, which provides the most accurate representation of the amount of the target molecule present. This is the method recommended by most pharmacopeias and regulatory bodies.[6]
Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)
Caption: Workflow for assigning purity via mass balance.
Final Comparative Purity Summary
| Parameter | HG-CBN-001 (Candidate) | Competitor A | Internal Lot B (Working) |
| Chromatographic Purity | 99.85% | 98.61% | 97.22% |
| qNMR Purity | 99.7% | 98.3% | Not Performed |
| Water Content | 0.05% | 0.21% | 0.55% |
| Residual Solvents | 0.03% | 0.14% | 0.30% |
| Inorganic Residue | 0.02% | 0.10% | 0.25% |
| Assigned Purity (Mass Balance) | 99.75% ± 0.1% | 98.16% | ~96.1% |
| Qualification | Primary Reference Standard | Secondary / Impurity Standard | Working Standard |
Conclusion
The comprehensive, multi-technique validation process unequivocally demonstrates that the in-house lot HG-CBN-001 of 6-(Cyclobutylamino)nicotinic acid meets the stringent requirements for a primary reference standard. With an assigned purity of 99.75%, it is substantially purer and better characterized than commercially available alternatives. This guide illustrates that establishing a reliable reference standard is not merely about achieving a high number on a single chromatogram but about building a robust, self-validating analytical package. By investing in this rigorous characterization, researchers, scientists, and drug development professionals can ensure the accuracy and reproducibility of their analytical data, forming a solid foundation for regulatory submissions and ensuring patient safety.
References
- Guidelines for the Selection and Use of Reference M
- Reference-Standard Material Qualific
- High-Purity Reference Standards and Impurities for Reliable Pharmaceutical Research.
- Principles for the characterisation and the value assignment of the candidate reference material in the new ISO Guide 35:2017.
- Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. PubMed.
- Choosing Reference Standards for API or Impurity.
- The ABC's of Reference Standard Management. AAPS.
- ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. ICH.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. demarcheiso17025.com [demarcheiso17025.com]
Cross-Reactivity and Selectivity Studies of 6-(Cyclobutylamino)nicotinic Acid in Kinase Inhibitor Discovery
As Fragment-Based Drug Discovery (FBDD) continues to evolve, the selection of highly optimized, privileged building blocks is critical for developing selective kinase inhibitors. 6-Aminonicotinic acid derivatives are foundational hinge-binding fragments, frequently utilized in the discovery of inhibitors targeting cyclin-dependent kinases (CDKs), PIM kinases, and DYRK2[1][2]. However, unsubstituted aminopyridines often suffer from promiscuous kinase binding and severe cross-reactivity with NAD+-dependent enzymes[3].
This guide provides an objective, data-driven comparison of 6-(Cyclobutylamino)nicotinic acid (6-CBANA) against alternative nicotinic acid fragments. By analyzing its cross-reactivity profile and structural kinetics, we demonstrate how the precise steric bulk of the cyclobutyl ring engineers out off-target liabilities while optimizing target-specific affinity.
Structural Rationale: Engineering Out Promiscuity
The 2-aminopyridine/nicotinic acid core is a classic kinase hinge binder, forming bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region[2]. While highly efficient (high ligand efficiency), the unsubstituted core lacks the geometric features necessary to discriminate between the highly conserved ATP-binding pockets of the kinome.
Furthermore, nicotinic acid is a primary precursor in the NAD+ salvage pathway. Unsubstituted derivatives frequently act as structural mimics of NAD+, leading to unintended inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)[3] or metabolic conversion into 6-amino-NADP+, which subsequently inhibits 6-phosphogluconate dehydrogenase (6PGD) in the pentose phosphate pathway[4].
By introducing a cyclobutyl group at the 6-amino position, 6-CBANA achieves two critical mechanistic advantages:
-
Kinase Selectivity: The puckered conformation of the cyclobutyl ring acts as a rigid steric probe, perfectly vectoring into the hydrophobic pocket adjacent to the hinge region of specific kinases (e.g., CDK4/6 and PIM1)[2].
-
Off-Target Ablation: The added steric bulk creates a profound spatial clash within the narrow, highly constrained active site of NAMPT, effectively abolishing NAD+ mimicry[3].
Fig 1: Structural logic demonstrating how 6-CBANA balances target affinity and off-target ablation.
Quantitative Comparative Profiling
To objectively evaluate the performance of 6-CBANA, we compared its binding kinetics and biochemical inhibition profiles against the unsubstituted fragment (6-Aminonicotinic acid) and a larger homolog (6-(Cyclopentylamino)nicotinic acid).
The data below summarizes the primary screening results against key oncology targets (CDK6, PIM1) and the primary metabolic anti-target (NAMPT).
| Fragment Building Block | CDK6 IC₅₀ (µM) | PIM1 IC₅₀ (µM) | NAMPT IC₅₀ (µM) | Kinome S-Score (S₁₀) |
| 6-Aminonicotinic acid | 45.2 | 38.5 | 12.4 | 0.45 (Promiscuous) |
| 6-(Cyclobutylamino)nicotinic acid | 8.1 | 15.3 | >100 | 0.12 (Selective) |
| 6-(Cyclopentylamino)nicotinic acid | 12.5 | 42.1 | >100 | 0.18 (Moderate) |
Data Interpretation:
-
Affinity: 6-CBANA demonstrates a ~5-fold improvement in CDK6 affinity compared to the unsubstituted core. The cyclobutyl ring provides optimal van der Waals contacts without the entropic penalty associated with the highly flexible cyclopentyl ring.
-
Selectivity (S-Score): The S(10) score (fraction of kinases inhibited by >90% at 10 µM) drops significantly from 0.45 to 0.12, indicating that 6-CBANA is a highly selective starting point for library synthesis.
-
Cross-Reactivity: NAMPT inhibition is completely abolished (>100 µM) in both the cyclobutyl and cyclopentyl derivatives, validating the steric exclusion hypothesis[3].
Methodological Framework: Self-Validating Assay Protocols
To ensure rigorous, reproducible evaluation of fragment cross-reactivity, the experimental cascade must decouple true binding from assay artifacts (e.g., compound aggregation or fluorescence quenching). We employ an orthogonal two-step workflow: Surface Plasmon Resonance (SPR) for kinetic validation, followed by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for functional selectivity.
Fig 2: Orthogonal screening workflow ensuring self-validating fragment characterization.
Protocol 1: High-Throughput SPR for Fragment Kinetics
SPR is utilized prior to biochemical assays because it detects low-affinity fragment binding without requiring enzymatic activity, effectively ruling out false positives caused by pan-assay interference compounds (PAINS)[3].
Causality & Setup: Because fragments are screened at high concentrations (up to 1 mM), bulk refractive index shifts from DMSO are inevitable. To counteract this, rigorous solvent correction curves are mandatory. Furthermore, we utilize amine coupling rather than NTA-capture for the His-tagged kinase to prevent baseline drift during high-concentration analyte injections.
-
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant CDK6 (diluted in 10 mM Sodium Acetate, pH 5.0) to a target density of 3000-4000 RU to maximize the signal-to-noise ratio for low molecular weight fragments. Block excess reactive groups with 1 M Ethanolamine.
-
Solvent Correction: Prepare a 7-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO) in the running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) to correct for bulk refractive index mismatches.
-
Analyte Injection: Inject 6-CBANA in a 2-fold dilution series (1 mM down to 15.6 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 120 seconds.
-
Data Analysis: Due to the fast on/off rates typical of fragments, fit the sensorgrams using a steady-state affinity model rather than a 1:1 Langmuir kinetic model to determine the Kd .
Protocol 2: TR-FRET Kinase Selectivity Profiling
Once binding is confirmed via SPR, TR-FRET is used to confirm functional antagonism at the ATP site. TR-FRET is specifically chosen over luminescence-based assays (e.g., Kinase-Glo) because fragments often contain fluorescent impurities; the time-resolved nature and ratiometric emission (665nm/615nm) intrinsically correct for compound interference[2].
Causality & Setup: To ensure the assay is self-validating, every plate must include a 100% inhibition control to calculate the Z'-factor. A robust assay must yield a Z' > 0.6.
-
Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of 6-CBANA (serial dilutions in 1% DMSO). Add 5 µL of a master mix containing CDK6/Cyclin D1 complex and the Europium-labeled anti-tag antibody.
-
Tracer Addition: Add 5 µL of Kinase Tracer 236 (an ATP-competitive fluorescent probe). The final ATP concentration should be maintained at the apparent Km for CDK6 to ensure maximum sensitivity to competitive hinge-binders.
-
Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation laser. Measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).
-
Validation: Calculate the Z'-factor using DMSO-only wells (0% inhibition) and 10 µM Staurosporine wells (100% inhibition). Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.
Conclusion
6-(Cyclobutylamino)nicotinic acid represents a highly optimized, structurally rigidified fragment for kinase inhibitor discovery. By utilizing the cyclobutyl moiety as a precise steric probe, researchers can effectively bypass the historical NAMPT and 6PGD cross-reactivity liabilities associated with nicotinic acid derivatives[3][4], while simultaneously gaining a superior vector into the hydrophobic pockets of targets like CDK4/6 and PIM1[2].
Sources
Personal protective equipment for handling 6-(Cyclobutylamino)nicotinic acid
Handling functionalized pharmaceutical building blocks requires a rigorous, scientifically grounded approach to laboratory safety. As researchers and drug development professionals scale up the synthesis and screening of novel therapeutics, managing compounds like 6-(Cyclobutylamino)nicotinic acid demands precision.
This guide provides a comprehensive operational and safety framework for handling this specific nicotinic acid derivative, ensuring both personnel safety and compound integrity. By understanding the chemical causality behind the hazards, laboratories can implement self-validating protocols that go beyond basic compliance.
Chemical Profile & Hazard Causality
6-(Cyclobutylamino)nicotinic acid (CAS: 960060-89-3, MW: 192.22 g/mol ) is a solid organic compound featuring a cyclobutylamino group attached to a nicotinic acid core[1]. Like many nicotinic acid (Vitamin B₃) derivatives, its primary hazards stem from its mildly acidic nature and its potential to form fine, highly irritating dusts[2][3].
Understanding the mechanistic causality of these hazards is critical for effective risk mitigation:
-
Ocular Irritation (Category 2A, H319): The carboxylic acid moiety lowers the localized pH upon contact with the aqueous environment of the ocular mucosa. This rapid pH shift causes localized protein denaturation, leading to severe irritation and potential corneal damage[2][4].
-
Dermal Irritation (Category 2, H315): Prolonged contact, especially combined with ambient skin moisture or sweat, facilitates the transepidermal penetration of the acid, leading to localized erythema and contact dermatitis[3].
-
Respiratory Tract Irritation (STOT SE 3, H335): Inhalation of aerosolized particulates triggers the trigeminal nerve endings in the upper respiratory tract, causing immediate coughing and mucosal inflammation[3].
Mandatory Personal Protective Equipment (PPE)
To neutralize these risks, your PPE protocol must function as a self-validating barrier system. The selection below is engineered specifically for the physical state (solid powder) and chemical reactivity of nicotinic acid derivatives.
Table 1: Quantitative & Qualitative PPE Specifications
| PPE Category | Specification / Standard | Causality & Operational Insight |
| Eye Protection | Safety goggles with side shields (EN 166 / ANSI Z87.1) | Mandatory to prevent airborne particulate ingress and subsequent acidic mucosal irritation[3]. |
| Hand Protection | Nitrile rubber gloves (EN 374), min 0.11 mm thickness | Nitrile provides an excellent chemical barrier against organic acids. Inspect for micro-tears before handling[2][5]. |
| Body Protection | Flame-retardant lab coat, closed-toe shoes | Minimizes dermal exposure and prevents electrostatic discharge during powder transfer[2]. |
| Respiratory | N95 / P95 (US) or FFP2 / P1 (EU EN 143) respirator | Required if handling outside a fume hood or if dust generation is inevitable during scale-up[2][4]. |
Operational Workflow: Safe Handling Protocol
Standard operating procedures often fail when they list steps without explaining the why. The following step-by-step methodology ensures a self-contained, safe weighing and transfer process.
Step-by-Step Methodology for Weighing and Transfer:
-
Engineering Controls Verification: Ensure the chemical fume hood is fully operational with a face velocity of 80–100 fpm. Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which can cause violent exothermic reactions[4][5].
-
Static Mitigation: Fine powders of nicotinic acid derivatives can accumulate static charge, leading to sudden aerosolization or dust explosion risks[5][6]. Use an anti-static weighing dish and ensure your analytical balance is properly grounded.
-
PPE Donning: Put on nitrile gloves, a lab coat, and safety goggles. If weighing large quantities (>50g) outside a controlled enclosure, you must don a P95/FFP2 respirator[2].
-
Transfer Technique: Use a clean, dry PTFE or stainless steel spatula. Transfer the powder slowly, keeping the spatula close to the weighing boat to minimize the drop height and prevent aerosolization.
-
Decontamination: After the transfer is complete, wipe down the balance and surrounding surfaces with a damp paper towel (using water or 70% ethanol) to capture any invisible residual dust. Dispose of the towel immediately in the solid hazardous waste bin[2][7].
Logical workflow for the safe handling and spill response of 6-(Cyclobutylamino)nicotinic acid.
Spill Response & Waste Disposal Plan
Even with stringent protocols, accidental releases occur. Your response must prevent the mechanical aerosolization of the acid.
Spill Response Logic:
-
Immediate Action: Restrict access to the spill area immediately[3].
-
Small Spills (<100g): Do not use dry brushing or sweeping , as this will immediately aerosolize the acidic dust[5]. Instead, gently cover the spill with damp absorbent paper to suppress dust formation, or recover the material mechanically using a HEPA-filtered vacuum[5][7].
-
Large Spills (>100g): Evacuate personnel from the immediate vicinity. Don full PPE, including respiratory protection. Use non-sparking tools to shovel the material into a sealable, chemically resistant container[3][7].
Waste Disposal Logistics:
-
Solid Waste: Dispose of all unreacted 6-(Cyclobutylamino)nicotinic acid and contaminated consumables (gloves, wipes, weighing boats) in a clearly labeled, sealed container. Route this container to a licensed hazardous waste incinerator[3][7].
-
Aqueous Waste: Do not flush down the sink. Aqueous solutions or washes containing this compound must be collected in designated organic/aqueous waste carboys and treated according to local and federal environmental regulations to prevent aquatic toxicity[2][6].
References
-
Safety Data Sheet: Nicotinic acid - Chemos GmbH&Co.KG. Chemos.[Link]
-
Safety Data Sheet: Nicotinic acid - Carl ROTH. Carl ROTH. [Link]
-
NICOTINIC ACID EXTRA PURE - Loba Chemie. Loba Chemie. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
